molecular formula C17H14O B1670417 Dibenzylideneacetone CAS No. 538-58-9

Dibenzylideneacetone

Cat. No.: B1670417
CAS No.: 538-58-9
M. Wt: 234.29 g/mol
InChI Key: WMKGGPCROCCUDY-PHEQNACWSA-N
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Description

Dibenzylideneacetone, also known as dibenzalacetone, is an organic compound with the formula C₁₇H₁₄O. It is a pale-yellow solid that is insoluble in water but soluble in ethanol. This compound was first synthesized in 1881 by the German chemist Rainer Ludwig Claisen and the Swiss chemist Charles-Claude-Alexandre Claparède . This compound is commonly used in organic chemistry as a ligand in organometallic chemistry and as a component in sunscreens .

Mechanism of Action

Target of Action

Dibenzylideneacetone (DBA) is a small molecule that has been found to inhibit Botrytis cinerea chitinase and N-myristoyltransferase-1 . These targets play crucial roles in the life cycle of certain organisms. For instance, chitinase is an enzyme that breaks down chitin, a component of the cell walls of fungi, and N-myristoyltransferase-1 is involved in protein modification.

Mode of Action

DBA interacts with its targets by binding to them, thereby inhibiting their function. For instance, in the case of Botrytis cinerea chitinase, DBA binds to the enzyme and inhibits its activity, which disrupts the life cycle of the fungus . Similarly, DBA inhibits N-myristoyltransferase-1, affecting the modification of proteins .

Biochemical Pathways

The inhibition of Botrytis cinerea chitinase by DBA affects the life cycle of the fungus, as chitinase is responsible for the degradation of chitin, a major component of the fungal cell wall . On the other hand, the inhibition of N-myristoyltransferase-1 by DBA disrupts protein modification, which can have wide-ranging effects on cellular processes .

Pharmacokinetics

It is known that dba is a pale-yellow solid that is insoluble in water but soluble in ethanol This suggests that DBA may have good bioavailability when administered in a suitable solvent

Result of Action

The inhibition of Botrytis cinerea chitinase by DBA results in the disruption of the fungal life cycle, which can potentially be exploited for antifungal applications . Similarly, the inhibition of N-myristoyltransferase-1 by DBA can affect various cellular processes due to its role in protein modification .

Action Environment

The action of DBA can be influenced by environmental factors. For instance, DBA is known to undergo [2+2] cycloadditions when exposed to sunlight, converting it to a mixture of dimeric and trimeric cyclobutane cycloadducts This suggests that the action, efficacy, and stability of DBA can be affected by light exposure

Biochemical Analysis

Biochemical Properties

Dibenzylideneacetone has been found to interact with various biomolecules in biochemical reactions. For instance, it has been shown to undergo reactions expected for its collection of functional groups, such as the double bond adding bromine

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to induce apoptosis in cervical cancer cells through ROS-mediated mitochondrial damage . This suggests that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that prolonged exposure to sunlight initiates [2+2] cycloadditions, converting it to a mixture of dimeric and trimeric cyclobutane cycloadducts . This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

It is known that this compound can undergo various reactions, suggesting that it may interact with enzymes or cofactors and potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that this compound is soluble in ethanol , suggesting that it may interact with transporters or binding proteins and potentially affect its localization or accumulation.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzylideneacetone can be synthesized through the Claisen-Schmidt condensation reaction, which involves the condensation of benzaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via the intermediacy of benzylideneacetone . The typical procedure involves mixing benzaldehyde and acetone in an ethanolic solution, followed by the addition of sodium hydroxide. The mixture is then shaken and allowed to stand, resulting in the formation of pale yellow crystals of this compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route as the laboratory preparation. The reaction is carried out in aqueous ethanol solution at a controlled temperature of 20-25°C, yielding approximately 78% of the product .

Chemical Reactions Analysis

Types of Reactions: Dibenzylideneacetone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form benzaldehyde and benzoic acid.

    Reduction: It can be reduced to form dibenzylacetone.

    Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Benzaldehyde and benzoic acid.

    Reduction: Dibenzylacetone.

    Substitution: Halogenated this compound derivatives.

Comparison with Similar Compounds

Dibenzylideneacetone can be compared with other similar compounds such as:

    Benzylideneacetone: A simpler analog with one benzylidene group.

    Cinnamaldehyde: A structurally similar compound with an aldehyde group instead of a ketone.

    Chalcone: A related compound with a similar conjugated system but with different substituents on the aromatic rings.

Uniqueness: this compound is unique due to its ability to form stable complexes with transition metals, particularly palladium and platinum, making it valuable in organometallic chemistry . Its derivatives also exhibit significant nonlinear optical properties, which are not commonly found in similar compounds .

Properties

IUPAC Name

(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one
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InChI

InChI=1S/C17H14O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-14H/b13-11+,14-12+
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InChI Key

WMKGGPCROCCUDY-PHEQNACWSA-N
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Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2
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Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2
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Molecular Formula

C17H14O
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DSSTOX Substance ID

DTXSID0060224, DTXSID401274418
Record name 1,4-Pentadien-3-one, 1,5-diphenyl-
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Molecular Weight

234.29 g/mol
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Physical Description

Solid; [Merck Index] Yellow crystalline powder; [Acros Organics MSDS]
Record name trans,trans-Dibenzalacetone
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CAS No.

35225-79-7, 538-58-9
Record name (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one
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Record name Dibenzalacetone
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Record name 1,4-Pentadien-3-one, 1,5-diphenyl-
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Record name 1,5-diphenylpenta-1,4-dien-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of dibenzylideneacetone?

A1: this compound has the molecular formula C17H14O and a molecular weight of 234.29 g/mol. [, ]

Q2: Are there different conformations of this compound?

A2: Yes, this compound exhibits conformational isomerism due to the rotation around the single bonds adjacent to the carbonyl group. The most stable conformers are s-cis,cis and s-cis,trans, with the s-trans,trans form being absent due to steric hindrance. []

Q3: How can this compound be characterized spectroscopically?

A3: this compound can be characterized using various spectroscopic techniques, including:

  • NMR Spectroscopy: 1H NMR studies on deuterated dba derivatives have elucidated ligand conformation and metal-olefin bonding in complexes. [, , ] 13C NMR is useful for determining the structure of dba derivatives. []
  • IR Spectroscopy: IR spectroscopy helps identify the characteristic vibrational frequencies of various functional groups present in dba and its complexes. []
  • UV-Vis Spectroscopy: This technique helps study the electronic transitions within the molecule and its complexes. []
  • Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of dba and its derivatives. [, ]

Q4: How does high pressure affect this compound?

A5: High-pressure studies using Raman, fluorescence spectroscopy, and EDXRD revealed that this compound undergoes crystalline phase transitions at ~1.0-1.3 GPa and ~11 GPa. Interestingly, a pressure-induced chemical reaction involving C-C bond opening and intermolecular bonding occurs around 6.5 GPa. []

Q5: Why is this compound (dba) used in organometallic chemistry?

A6: this compound is often employed as a labile ligand in organometallic chemistry for synthesizing various transition metal complexes, particularly those of palladium(0) like bis(this compound)palladium(0) and tris(this compound)dipalladium(0). [, , , , ]

Q6: What types of reactions are catalyzed by palladium(0) complexes with this compound?

A6: Palladium(0) complexes containing this compound are versatile catalysts for various reactions, including:

  • Cross-Coupling Reactions: These include Suzuki, Stille, and Negishi couplings, which are powerful tools for forming carbon-carbon bonds. [, , , ]
  • Allylation Reactions: Palladium(0)-dba complexes catalyze the allylation of stabilized anions, expanding the scope of carbon-carbon bond formation. []
  • Cyclization Reactions: These reactions are valuable for synthesizing cyclic compounds, with dba complexes offering catalytic routes. []
  • Carbonylation Reactions: Introduction of a carbonyl group into organic molecules can be achieved using dba-palladium(0) complexes. []

Q7: How does this compound contribute to the catalytic activity of palladium complexes?

A8: this compound acts as a labile ligand in palladium(0) complexes. It readily dissociates in solution, generating coordinatively unsaturated palladium species that are crucial for oxidative addition, a key step in many catalytic cycles. [, , , ]

Q8: Can this compound be used in the synthesis of heterocycles?

A9: Yes, palladium-dibenzylideneacetone complexes have found applications in synthesizing various five-membered N-heterocycles, highlighting the versatility of this ligand in catalysis. []

Q9: What is the role of computational chemistry in understanding this compound and its derivatives?

A9: Computational methods are essential tools for:

  • Conformational Analysis: Determine the relative stabilities of various this compound conformers using molecular mechanics and quantum chemical calculations. []
  • Structure-Activity Relationship (SAR) studies: Predict the activity and properties of dba derivatives by correlating their structures to their calculated electronic, steric, and physicochemical parameters. [, , ]

Q10: Have there been any computational studies on the nonlinear optical properties of this compound derivatives?

A11: Yes, theoretical studies utilizing quantum chemical calculations have explored the two-photon absorption and optical limiting properties of this compound derivatives, suggesting their potential as optical frequency converters. []

Q11: How do substituents on the this compound scaffold affect its biological activity?

A11: SAR studies have shown that:

  • Ortho-Substitution: Substituents at the ortho position of the phenyl rings generally reduce or abolish the binding affinity of dba derivatives to amyloid-beta (Aβ) aggregates. []
  • Para-Substitution: The para position exhibits a higher tolerance for sterically demanding groups without significant loss of binding affinity. []
  • Pyridine Incorporation: Replacing phenyl rings with pyridinyl groups in dba derivatives led to compounds with high affinity for Aβ aggregates and potential as imaging probes. []

Q12: How does the stereochemistry of this compound derivatives influence their reactivity?

A13: The stereochemistry of dba derivatives significantly influences their reactivity. For instance, in the gem-dimethylcyclopropanation of dba, the major diastereomeric bis(gem-dimethylcyclopropane) adduct possesses a meso configuration, while the minor isomer is the racemate. This stereochemical information is crucial for utilizing these compounds as reagents and ligands. []

Q13: What are some formulation strategies to improve the stability or bioavailability of this compound and its derivatives?

A13: Although specific formulation strategies for dba are not covered in the provided papers, general approaches to enhance the stability and bioavailability of organic compounds include:

    Q14: Does this compound exhibit any biological activity?

    A14: Yes, this compound and its derivatives have shown various biological activities, including:

    • Anticancer Activity: DBA has demonstrated antiproliferative and pro-apoptotic effects in various cancer cell lines, including melanoma, multiple myeloma, hepatocellular carcinoma, and oral cancer. [, , , , ]
    • Antifungal Activity: DBA effectively inhibits Botrytis cinerea, a fungal pathogen causing gray mold disease in various fruits and vegetables. []
    • Amyloid-Beta Binding: Certain dba derivatives exhibit high affinity for amyloid-beta (Aβ) aggregates, suggesting potential as imaging probes for Alzheimer's disease. [, ]

    Q15: What are the known mechanisms of action for the anticancer activity of this compound and its derivatives?

    A15: this compound and its analogs exert anticancer effects through multiple mechanisms, including:

    • Inhibition of N-Myristoyltransferase-1 (NMT1): Tris(this compound)dipalladium(0) is a potent inhibitor of NMT1, an enzyme essential for myristoylation, a crucial protein modification process involved in cell signaling and survival. []
    • Modulation of Signaling Pathways: DBA can inhibit various signaling pathways implicated in cancer cell proliferation and survival, such as the MAPK, Akt, STAT3, and S6 kinase pathways. [, , , , ]
    • Induction of Apoptosis: DBA and its analogs can trigger apoptosis (programmed cell death) in cancer cells through various mechanisms, including caspase activation and modulation of Bcl-2 family proteins. [, , , ]
    • Downregulation of Specificity Protein 1 (Sp1): DBA can reduce Sp1 expression in oral cancer cells, leading to increased Bax expression and apoptosis induction. []

    Q16: How does this compound combat fungal infections?

    A17: this compound demonstrates antifungal activity by inhibiting chitinase, a crucial enzyme for fungal cell wall synthesis and germination. DBA binds to the active site of B. cinerea chitinase, forming strong interactions and inhibiting its activity. []

    Q17: What are the potential applications of this compound derivatives in Alzheimer's disease research?

    A18: Due to their high affinity for amyloid-beta (Aβ) aggregates, radiolabeled and fluoro-pegylated dba derivatives have shown promise as imaging probes for visualizing and quantifying Aβ plaques in the brain, potentially aiding in the diagnosis and monitoring of Alzheimer's disease. [, ]

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